molecular formula C6H7ClN2O B155579 2-Chloro-6-ethoxypyrazine CAS No. 136309-02-9

2-Chloro-6-ethoxypyrazine

Cat. No.: B155579
CAS No.: 136309-02-9
M. Wt: 158.58 g/mol
InChI Key: JPXGUVCWZHJCJL-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyrazine is an organic compound with the molecular formula C6H7ClN2O. It is a member of the pyrazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its distinct odor and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-ethoxypyrazine can be synthesized through the reaction of ethanol with 2,6-dichloropyrazine. The process involves the substitution of one chlorine atom with an ethoxy group under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of ethanol and 2,6-dichloropyrazine as starting materials. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxypyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyrazines.

    Oxidation Reactions: Aldehydes and carboxylic acids.

    Reduction Reactions: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-6-ethoxypyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the production of agrochemicals and flavoring agents

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyrazine involves its interaction with various molecular targets. The chlorine and ethoxy groups play a crucial role in its reactivity, influencing the electron density on the pyrazine ring. This, in turn, affects its ability to participate in nucleophilic and electrophilic reactions. The compound’s effects are mediated through its interaction with specific enzymes and receptors, modulating biochemical pathways .

Comparison with Similar Compounds

Comparison: 2-Chloro-6-ethoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to 2-Chloro-6-methoxypyrazine, the ethoxy group in this compound provides different steric and electronic effects, influencing its reactivity and applications. Similarly, its reactivity differs from 2-Chloro-4-ethoxypyrimidine and 3-Chloro-6-ethoxypyridazine due to variations in the ring structure and substitution positions .

Properties

IUPAC Name

2-chloro-6-ethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-4-8-3-5(7)9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXGUVCWZHJCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632183
Record name 2-Chloro-6-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136309-02-9
Record name 2-Chloro-6-ethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-ethoxypyrazine
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